4-(3-Fluoro-2-trifluoromethylphenyl)pyridine

Descripción general

Descripción

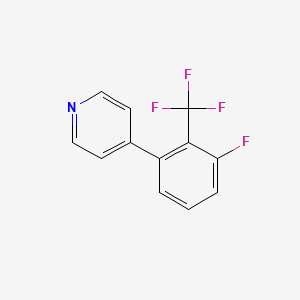

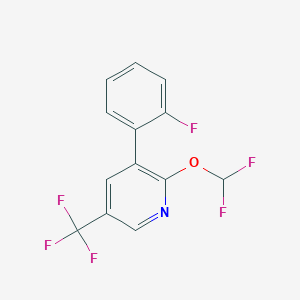

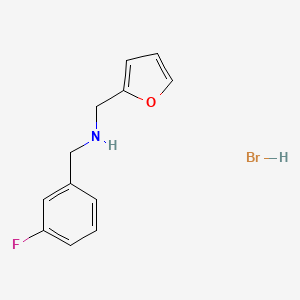

“4-(3-Fluoro-2-trifluoromethylphenyl)pyridine” is a chemical compound with the molecular formula C12H7F4N . It has a molecular weight of 241.18 g/mol.

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of ongoing research . One method involves the preparation of aminopyridines via amination reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring. The phenyl ring has a fluorine atom and a trifluoromethyl group attached to it .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- A study by Chen et al. (2010) describes a novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, emphasizing the role of C-F bond breaking in fluoroalkyl groups. This method provides a supplementary approach to pyridine synthesis under noble metal-free conditions, showcasing the compound's utility in organic synthesis (Chen et al., 2010).

Sensor Technology

- Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore, demonstrating its application as a fluorescent pH sensor. This research underscores the potential of pyridine derivatives in sensor technology, particularly for detecting acidic and basic organic vapors (Yang et al., 2013).

Electrochemical Synthesis

- Fang et al. (2004) highlighted the selective electrochemical synthesis of 4-fluoropyridine, offering a mild and suitable approach for fluorinating pyridine. This method avoids hazardous reagents and demonstrates the compound's relevance in synthesizing fluorinated heterocyclic systems (Fang et al., 2004).

Material Science and Medicinal Chemistry

- The development of iridium complexes using 2-(4-trifluoromethyl-6-fluorophenyl)pyridine for efficient organic light-emitting diodes (OLEDs) indicates the compound's utility in materials science. These complexes, due to their high emission and low efficiency roll-off, show promise for advanced OLED applications (Teng et al., 2014).

Drug Discovery and Pharmacology

- Research into kinase inhibitors for cancer therapy has utilized derivatives of pyridine, illustrating the compound's potential in medicinal chemistry. The selectivity and efficacy of these inhibitors against specific kinases indicate the critical role of pyridine derivatives in developing new therapeutic agents (Schroeder et al., 2009).

Mecanismo De Acción

Target of Action

Similar compounds, such as trifluoromethylpyridine (tfmp), have been used in the development of agrochemical and pharmaceutical compounds .

Mode of Action

It’s known that the presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Biochemical Pathways

Similar compounds have been used as reactants in the preparation of aminopyridines through amination reactions .

Propiedades

IUPAC Name |

4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-10-3-1-2-9(11(10)12(14,15)16)8-4-6-17-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXUWKFKQYXXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)

![Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride](/img/structure/B1389698.png)